
2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide” appears to contain several functional groups, including a morpholinosulfonyl group, a pyridinone group, and an o-tolyl group . These groups could potentially confer various chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a morpholinosulfonyl group, a pyridinone group, and an o-tolyl group would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the morpholinosulfonyl group might participate in substitution reactions, while the pyridinone group might undergo addition or redox reactions .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
One study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent fungicidal agents against Candida and Aspergillus species. These compounds were characterized by their broad antifungal activity, including efficacy against molds and dermatophytes. Introduction of specific substituents significantly improved their plasmatic stability while maintaining in vitro antifungal activity. In vivo efficacy in a murine model of systemic Candida albicans infection demonstrated a significant reduction in fungal load, highlighting their potential as antifungal therapeutics (Bardiot et al., 2015).
Insecticidal Properties
Research on pyridine derivatives revealed compounds with notable insecticidal activity against the cowpea aphid, Aphis craccivora Koch. Among these, a specific compound showed approximately four times the potency of acetamiprid, a widely used insecticide. This suggests potential applications in agricultural pest management (Bakhite et al., 2014).
Chemical Synthesis and Drug Development
Compounds containing morpholino groups have been explored for their utility in chemical synthesis and as intermediates in drug development. One study detailed the synthesis of 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles, which can be transformed into 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives. These findings are crucial for developing new pharmacologically active compounds (Buryi et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-5-2-3-6-15(14)19-17(22)13-20-8-4-7-16(18(20)23)27(24,25)21-9-11-26-12-10-21/h2-8H,9-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSHHTZAFZEQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile](/img/structure/B2583351.png)
![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)
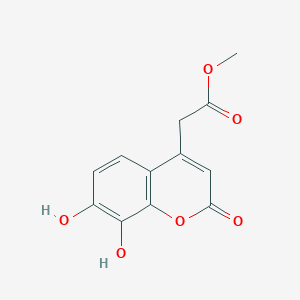
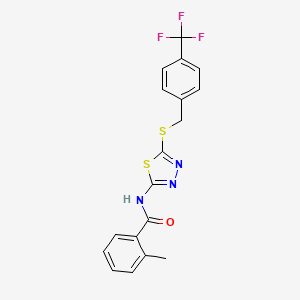
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2583357.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2583358.png)
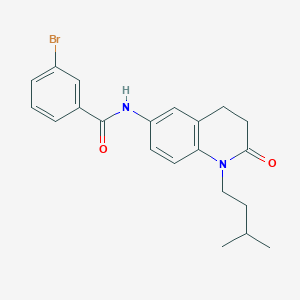

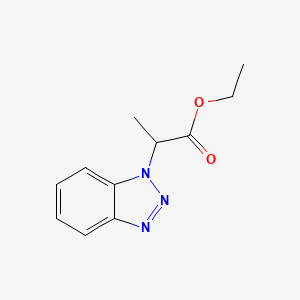
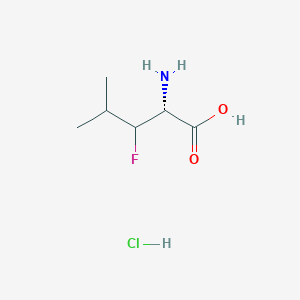
![(E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide](/img/structure/B2583368.png)
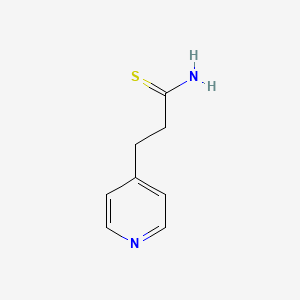
![2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2583373.png)
![4-{3-Carboxy-3-[(2-furylmethyl)amino]propanoylamino}benzoic acid](/img/structure/B2583374.png)